2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Description

BenchChem offers high-quality 2,3,4,6-Tetra-O-acetyl-D-mannopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-acetyl-D-mannopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOLRPPTIGNUNP-JABUTEAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471943 | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-37-1, 58645-20-8 | |

| Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a key synthetic intermediate in carbohydrate chemistry and drug development. This document compiles essential data from various sources and outlines standardized protocols for its characterization.

Core Physical and Chemical Properties

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a fully protected derivative of D-mannose, where the hydroxyl groups (except for the anomeric hydroxyl) are acetylated. This protection enhances its solubility in organic solvents and makes it a versatile building block in the synthesis of complex carbohydrates and glycoconjugates. The properties of this compound can vary depending on the stereochemistry at the anomeric carbon (C1), existing as α or β anomers, or as a mixture.

Data Summary

The quantitative physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose are summarized in the table below. It is important to note the specific anomer or mixture being described, as this can influence properties like melting point and optical rotation.

| Property | Value | Comments/Source |

| Molecular Formula | C₁₄H₂₀O₁₀ | [1][2] |

| Molecular Weight | 348.30 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 92-95 °C | For the anomeric mixture.[1] |

| CAS Number | 140147-37-1, 58645-20-8 | For the anomeric mixture.[1][2] |

| 22860-22-6 | For the α-anomer.[3] | |

| Storage Temperature | 2-8 °C | [1] |

Solubility Profile: While specific quantitative solubility data is limited, a structurally similar compound, 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is reported to be soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH).[5] This suggests that 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is likely to be soluble in a range of common polar organic solvents and poorly soluble in water. An experimental protocol to determine its qualitative solubility is provided in Section 2.3.

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the characterization of the physical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Workflow for Physical Property Characterization

The logical flow for determining the key physical properties of a purified solid compound like 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is outlined below.

Caption: A flowchart illustrating the sequential steps for the physical characterization of a solid organic compound.

Protocol for Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 2,3,4,6-Tetra-O-acetyl-D-mannopyranose sample is completely dry and finely powdered. If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20 °C per minute to get a rough estimate.

-

Accurate Measurement: For an accurate measurement, allow the apparatus to cool. Then, heat the block rapidly to about 20 °C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.

Protocol for Specific Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound and calculate its specific rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (typically 1.0 dm)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Appropriate solvent (e.g., chloroform, pyridine)

Procedure:

-

Solution Preparation: Accurately weigh a specific mass (e.g., 100 mg) of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. Quantitatively transfer it to a 10 mL volumetric flask. Dissolve the compound in the chosen solvent and fill the flask to the mark. Mix thoroughly. This gives the concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present in the light path.

-

Reading the Rotation: Place the filled cell in the polarimeter and close the cover. Observe the optical rotation through the eyepiece or on the digital display. Record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the following formula: [α]ᵀλ = α / (l × c) Where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of light (typically the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Protocol for Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various common laboratory solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, methanol, ethyl acetate, chloroform, DMSO)

Procedure:

-

Sample Addition: Place approximately 10-20 mg of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the first test solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 1-4 for each of the selected solvents.

-

Reporting: Record the results for each solvent (e.g., "Soluble in chloroform," "Insoluble in water").

References

- 1. 2,3,4,6-Tetra-O-acetyl- D -mannopyranose 95 140147-37-1 [sigmaaldrich.com]

- 2. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | C14H20O10 | CID 11759823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranose, 5 g, CAS No. 22860-22-6 | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. synthose.com [synthose.com]

An In-depth Technical Guide to the Structure and Stereochemistry of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. This acetylated mannose derivative is a valuable building block in synthetic carbohydrate chemistry, particularly in the development of glycoconjugates and other biologically active molecules.

Chemical Structure and Properties

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a derivative of D-mannose, a C-2 epimer of glucose. In this compound, the hydroxyl groups at positions 2, 3, 4, and 6 of the pyranose ring are protected by acetyl groups. The anomeric carbon (C-1) possesses a free hydroxyl group, allowing for the existence of two anomers: α and β.

The presence of the acetyl groups renders the molecule more soluble in organic solvents compared to the parent monosaccharide, facilitating its use in a variety of chemical reactions.

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₁₀ |

| Molecular Weight | 348.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 92-95 °C[1] |

| Storage Temperature | 2-8°C[1] |

Stereochemistry

The stereochemistry of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is defined by the configuration of the chiral centers in the D-mannopyranose ring. As a D-sugar, the hydroxymethyl group at C-5 is in the 'up' position in the Haworth projection. The defining stereochemical feature of mannose is the axial orientation of the hydroxyl group at the C-2 position, which distinguishes it from glucose where this group is equatorial.

The anomeric center at C-1 can exist in two configurations:

-

α-anomer: The hydroxyl group at C-1 is on the opposite face of the ring to the hydroxymethyl group at C-5 (axial).

-

β-anomer: The hydroxyl group at C-1 is on the same face of the ring as the hydroxymethyl group at C-5 (equatorial).

The determination of the anomeric configuration can be challenging in mannose derivatives using standard ¹H NMR coupling constants (J₁,₂) alone, as both axial-equatorial and equatorial-equatorial couplings can be of similar magnitude. Therefore, techniques like 1D NOESY are often employed for unambiguous assignment.

Synthesis and Purification

A common method for the preparation of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose involves the selective deacetylation of the more readily available 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.

Experimental Protocol: Selective Deacetylation of Penta-O-acetyl-D-mannopyranose

This protocol is adapted from methodologies used for analogous glucose derivatives.

Materials:

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixtures)

Procedure:

-

Dissolve 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a Lewis acid (e.g., BF₃·OEt₂) to the stirred solution. The amount of Lewis acid should be carefully controlled to favor selective deacetylation at the anomeric position.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the anomeric mixture of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. The α and β anomers can often be separated by careful chromatography.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural characterization and determination of the anomeric ratio of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Table 2: ¹H and ¹³C NMR Chemical Shift Data for 2,3,4,6-Tetra-O-acetyl-D-mannopyranose Anomers (in CDCl₃)

| Atom | α-anomer (δ, ppm) | β-anomer (δ, ppm) |

| ¹H NMR | ||

| H-1 | ~5.3-5.4 | ~4.8-4.9 |

| H-2 | ~5.2-5.3 | ~5.4-5.5 |

| H-3 | ~5.1-5.2 | ~5.2-5.3 |

| H-4 | ~5.0-5.1 | ~5.0-5.1 |

| H-5 | ~4.0-4.1 | ~3.8-3.9 |

| H-6a | ~4.2-4.3 | ~4.2-4.3 |

| H-6b | ~4.1-4.2 | ~4.1-4.2 |

| CH₃ (acetyl) | ~2.0-2.2 (12H) | ~2.0-2.2 (12H) |

| ¹³C NMR | ||

| C-1 | ~91-92 | ~92-93 |

| C-2 | ~68-69 | ~70-71 |

| C-3 | ~68-69 | ~69-70 |

| C-4 | ~65-66 | ~65-66 |

| C-5 | ~70-71 | ~72-73 |

| C-6 | ~62-63 | ~62-63 |

| C=O (acetyl) | ~169-171 | ~169-171 |

| CH₃ (acetyl) | ~20-21 | ~20-21 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The assignment of specific acetyl group signals may require 2D NMR techniques.

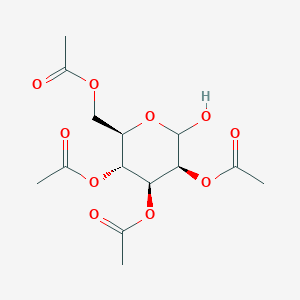

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of the α-anomer of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Caption: α-D-mannopyranose with acetyl groups.

Synthetic Workflow

The logical workflow for the synthesis and purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is depicted below.

Caption: Synthesis and purification workflow.

References

An In-Depth Technical Guide to the Key Applications of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a pivotal building block in modern carbohydrate chemistry. Its protected hydroxyl groups, with the exception of the anomeric position, render it a versatile glycosyl donor for the stereoselective synthesis of a wide array of mannose-containing structures. This guide provides a comprehensive overview of its primary applications, including the synthesis of glycosides, complex oligosaccharides, and glycoconjugates. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development settings, particularly in the fields of drug discovery and glycobiology.

Introduction

Mannose and its derivatives play crucial roles in numerous biological processes, including cell-cell recognition, protein folding, and immune responses. The synthesis of complex mannosylated structures is therefore of significant interest for the development of therapeutics, vaccines, and diagnostics. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose serves as a key intermediate in these synthetic endeavors. The acetyl protecting groups enhance its solubility in organic solvents and can be readily removed under mild conditions, making it an ideal precursor for various glycosylation reactions. This document will explore its utility as a glycosyl donor in the formation of α- and β-mannosidic linkages and as a precursor for other important synthetic intermediates.

Core Applications

The primary application of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is as a glycosyl donor. By activating the anomeric center, this compound can be coupled with a variety of glycosyl acceptors, including alcohols, phenols, and other monosaccharides, to form glycosidic bonds.

Synthesis of Aryl and Alkyl Mannosides

Aryl and alkyl mannosides are valuable tools in glycobiology. For instance, p-nitrophenyl α-D-mannoside is a chromogenic substrate for α-mannosidases, while other aryl mannosides have been investigated as inhibitors of bacterial adhesion.[1][2] The synthesis of these compounds can be efficiently achieved using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as the glycosyl donor in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[1][3]

Synthesis of Oligosaccharides

2,3,4,6-Tetra-O-acetyl-D-mannopyranose and its derivatives are extensively used in the synthesis of complex oligosaccharides, including high-mannose N-glycans, which are of significant interest in HIV vaccine research.[4] These syntheses often involve the conversion of the acetylated mannose into a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, followed by coupling with a suitably protected monosaccharide or oligosaccharide acceptor.

Precursor for [¹⁸F]FDG Synthesis

A critical application of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose is as a precursor in the synthesis of the radiopharmaceutical 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), which is widely used in positron emission tomography (PET) imaging. The process involves the synthesis of a mannose triflate derivative, which then undergoes nucleophilic substitution with [¹⁸F]fluoride.[5]

Quantitative Data

The following tables summarize quantitative data for key reactions involving 2,3,4,6-Tetra-O-acetyl-D-mannopyranose and its derivatives.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Hg(CN)₂ | MeNO₂-C₆H₆ | 40 | 48 | 42 | [6] |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | 1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose | Hg(CN)₂ | MeNO₂-C₆H₆ | 40 | 48 | 55 | [6] |

| D-Mannose pentaacetate | 4-Nitrophenol (B140041) | BF₃·OEt₂ | CH₂Cl₂ | Reflux | 45 | 53 | [1] |

| 2,3,4,6-Tetra-O-benzyl-1-acetyl-α-D-mannopyranose | Various Phenols | BF₃·OEt₂ | CH₂Cl₂ | 0 to 25 | - | Good | [3] |

Table 1: Synthesis of Aryl and Disaccharide Mannosides.

| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Triflic anhydride, Pyridine | CH₂Cl₂ | -15 to RT | 6 | 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | ~80 | [5] |

Table 2: Synthesis of Mannose Triflate Precursor for [¹⁸F]FDG.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 5.66 (d, 1H, J=1.0 Hz, H-1), 5.30 (dd, 1H, J=10.0, 3.4 Hz, H-3), 5.25 (t, 1H, J=10.0 Hz, H-4), 5.10 (dd, 1H, J=3.4, 1.0 Hz, H-2), 4.28 (dd, 1H, J=12.3, 5.4 Hz, H-6a), 4.10 (dd, 1H, J=12.3, 2.4 Hz, H-6b), 3.97 (ddd, 1H, J=10.0, 5.4, 2.4 Hz, H-5), 2.18, 2.10, 2.05, 1.99 (4s, 12H, 4 x OAc) | 170.6, 169.9, 169.8, 169.7, 91.1 (C-1), 72.8 (C-5), 70.8 (C-3), 68.6 (C-2), 65.8 (C-4), 62.4 (C-6), 20.9, 20.8, 20.7, 20.6 | [7] |

| 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | 5.86 (d, 1H, J=1.0 Hz, H-1), 5.40-5.35 (m, 2H, H-3, H-4), 5.01 (dd, 1H, J=3.5, 1.0 Hz, H-2), 4.32-4.25 (m, 2H, H-6), 4.15-4.10 (m, 1H, H-5), 2.19, 2.12, 2.07, 2.01 (4s, 12H, 4 x OAc) | 170.4, 169.7, 169.5, 169.4, 118.4 (q, J=319 Hz, CF₃), 91.8 (C-1), 80.8 (C-2), 70.6 (C-5), 67.9 (C-3), 65.3 (C-4), 61.5 (C-6), 20.7, 20.6, 20.5, 20.4 | [5] |

Table 3: NMR Spectroscopic Data for Key Compounds.

Experimental Protocols

Synthesis of p-Nitrophenyl-α-D-mannopyranoside

This protocol describes the Lewis acid-catalyzed glycosylation of p-nitrophenol with D-mannose pentaacetate.

Materials:

-

D-Mannose pentaacetate

-

4-Nitrophenol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH)

-

Amberlite IR-120 (H⁺) resin

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of D-mannose pentaacetate (1.0 eq) and 4-nitrophenol (1.2 eq) in anhydrous CH₂Cl₂ under an inert atmosphere, add BF₃·OEt₂ (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 45 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the peracetylated p-nitrophenyl-α-D-mannoside.[1]

-

For deacetylation, dissolve the purified product in methanol and add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature until TLC analysis indicates complete deprotection.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to yield the final product.[3]

Synthesis of a Mannose-Containing Disaccharide

This protocol outlines a general procedure for the synthesis of a disaccharide using a glycosyl bromide donor and a protected mannose acceptor.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (glycosyl donor)

-

1,2,3,4-Tetra-O-acetyl-6-O-trityl-α-D-mannopyranose (glycosyl acceptor)

-

Mercuric cyanide (Hg(CN)₂)

-

Nitromethane (B149229) (MeNO₂) - Benzene (C₆H₆) mixture

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the glycosyl donor and glycosyl acceptor in a 1:1 mixture of anhydrous nitromethane and benzene.

-

Add mercuric cyanide to the solution.

-

Heat the reaction mixture to 40 °C and stir for 48 hours under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter to remove insoluble salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to isolate the desired disaccharide.[6]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a mannoside using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a precursor.

Caption: Synthetic workflow for mannoside synthesis.

Biological Signaling Pathway

While 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a synthetic precursor, the mannosylated structures derived from it play crucial roles in biological signaling. The following diagram illustrates the recognition of a mannosylated protein by a C-type lectin receptor on a dendritic cell, initiating a signaling cascade.

Caption: Mannosylated protein recognition and signaling.

Conclusion

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is an indispensable tool in carbohydrate chemistry, enabling the synthesis of a diverse range of biologically relevant molecules. Its utility as a glycosyl donor and a precursor for other activated donors facilitates the construction of complex oligosaccharides and glycoconjugates. The detailed protocols and data presented in this guide are intended to empower researchers in their efforts to synthesize novel mannosylated compounds for applications in drug development, immunology, and glycobiology. Understanding the synthetic pathways originating from this key building block is fundamental to advancing our capacity to modulate biological processes through carbohydrate-based interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide: 2,3,4,6-Tetra-O-acetyl-D-mannopyranose as a Precursor for Therapeutic Vaccines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a pivotal precursor in the synthesis of mannan-based therapeutic vaccines. The document details its role in creating complex carbohydrate antigens, the immunological mechanisms of the resulting vaccines, relevant experimental protocols, and quantitative data from immunogenicity studies.

Introduction: The Rise of Carbohydrate-Based Vaccines

The field of immunotherapy has seen significant advancements with the development of therapeutic vaccines designed to stimulate the host's immune system against diseases like cancer. A promising class of these are carbohydrate-based vaccines, which utilize tumor-associated carbohydrate antigens (TACAs) that are overexpressed on the surface of cancer cells.[1] However, TACAs are often poorly immunogenic on their own.[2] To overcome this, they are typically conjugated to immunogenic carrier proteins and administered with adjuvants to elicit a robust and specific immune response.[3][4]

Mannose, a C-2 epimer of glucose, is a key component of many TACAs and pathogen-associated molecular patterns. Its acetylated form, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, serves as a versatile and crucial building block in the chemical synthesis of these complex glycans and glycoconjugates.[] This guide explores the journey from this precursor to a potent therapeutic vaccine, focusing on the synthesis, mechanism of action, and evaluation of mannan-based immunotherapies.

From Precursor to Antigen: The Synthetic Pathway

The synthesis of complex carbohydrate antigens for vaccines is a multi-step process that demands precise control over stereochemistry. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a synthetic intermediate derived from D-mannose and is used to construct larger mannose-containing oligosaccharides or to be modified for conjugation.[6][7]

A common strategy involves converting the acetylated mannose into a glycosyl donor, such as a mannose triflate, which can then be used to form glycosidic bonds with other monosaccharides or an aglycone linker for protein conjugation.[8][9] The overall workflow involves the strategic protection and deprotection of hydroxyl groups and the stereoselective formation of glycosidic linkages to build the target antigen.

Immunological Mechanism of Mannan-Based Vaccines

Mannosylation is a key strategy for enhancing vaccine efficacy by targeting antigens to specific receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[10] This targeting significantly improves antigen uptake, processing, and presentation, leading to a more potent and specific immune response.[10][11]

Antigen Targeting and Uptake

Mannan-conjugated antigens are recognized by C-type lectin receptors (CLRs) on the surface of DCs, primarily the Mannose Receptor (MR, CD206) and DC-SIGN.[12][13] This receptor-mediated endocytosis is far more efficient than the fluid-phase pinocytosis of soluble antigens, leading to enhanced antigen presentation on both MHC class I and class II molecules.[12] This dual presentation is crucial as it activates both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[10][12]

Innate Immune Activation and Signaling

Beyond simply targeting, mannan (B1593421) acts as an adjuvant by activating innate immune signaling pathways. Mannans can be recognized by Toll-like receptors (TLRs), particularly TLR2 and TLR4.[11][14]

-

TLR2 Signaling : Lipoglycans with mannan chains are potent TLR2 agonists.[14] TLR2 activation, often in a heterodimer with TLR1 or TLR6, initiates a signaling cascade through the MyD88 adapter protein. This leads to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15][16][17]

-

Dectin-2 Signaling : D-galacto-D-mannan has been shown to be a Dectin-2 agonist.[18] Dectin-2 signaling proceeds through the spleen tyrosine kinase (SYK) and the CARD9-BCL10-MALT1 complex, which also contributes to cytokine production and the orchestration of cellular and humoral immunity.[18]

This innate activation promotes DC maturation, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and the production of cytokines that shape the subsequent adaptive immune response.[11]

Quantitative Data on Immunogenicity

The effectiveness of mannan-based vaccines has been demonstrated in various preclinical studies. The data consistently shows enhanced immune responses compared to non-mannosylated antigens.

Table 1: Antibody Titers in Mice Immunized with Globo H-based Vaccines

| Vaccine Formulation | Adjuvant | Median Reciprocal ELISA Titer (IgG) | Median Reciprocal ELISA Titer (IgM) | Reference |

|---|---|---|---|---|

| Monomeric Globo H-KLH | QS-21 | 200 | 800 | [19] |

| Trimeric Globo H(c)-KLH | QS-21 | 200 | 800 | [19] |

Antibodies induced by the trimeric (clustered) Globo H vaccine showed significantly stronger reactivity with Globo H-expressing MCF-7 cancer cells compared to the monomeric version.[19]

Table 2: Dendritic Cell Activation by Mannan-containing Formulations

| Treatment (Bone Marrow-Derived DCs) | Concentration | % CD80+ Cells | % CD86+ Cells | Reference |

|---|---|---|---|---|

| Mannan (from S. cerevisiae) | 800 µg/mL | ~30-50% | ~30-50% | [11] |

Treatment with mannan also induced a dose-dependent production of TNF-α.[11]

Table 3: Cytokine Production from Splenocytes of Immunized Mice

| Immunization Group | In Vitro Restimulation | IL-10 Level | IL-4 Level | Reference |

|---|---|---|---|---|

| OVA-PLGA Nanoparticles | OVA | Baseline | Baseline | [20] |

| OVA-mannan-PLGA Nanoparticles | OVA | Significantly Higher | Significantly Lower | [20] |

Mice immunized with OVA-mannan-PLGA nanoparticles also showed a higher number of splenic regulatory T cells (Treg).[20]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of a mannan-based glycoconjugate vaccine.

Protocol 1: Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

This protocol is adapted from procedures for creating activated mannose donors for glycosylation.[8][9]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Dry argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ in a flame-dried, two-neck round-bottom flask under a dry argon atmosphere.

-

Cool the solution to -10°C to 0°C using an ice-salt bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Add trifluoromethanesulfonic anhydride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 0°C.

-

Allow the reaction to stir at 0°C for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from absolute ethanol (B145695) to obtain the mannose triflate as white needles.

-

Characterize the final product using IR, ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Protocol 2: Conjugation of Mannan to a Carrier Protein (e.g., MUC1 Fusion Protein)

This protocol describes the conjugation of oxidized mannan to a protein antigen, adapted from a method used for a MUC1 vaccine.[21]

Materials:

-

Mannan (from S. cerevisiae)

-

Sodium periodate (B1199274) (NaIO₄)

-

Recombinant protein antigen (e.g., MUC1-GST fusion protein)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Mannan Oxidation: Dissolve mannan in distilled water. Add a solution of sodium periodate and stir the reaction in the dark at room temperature for 1 hour. This reaction creates aldehyde groups on the mannan backbone.

-

Quench the reaction by adding ethylene (B1197577) glycol and stirring for 30 minutes.

-

Dialyze the oxidized mannan extensively against distilled water for 48 hours to remove reactants. Lyophilize to obtain a white powder.

-

Conjugation: Dissolve the purified recombinant protein antigen in PBS.

-

Add the lyophilized oxidized mannan to the protein solution. The aldehyde groups on the mannan will react with primary amine groups (e.g., lysine (B10760008) residues) on the protein to form Schiff bases.

-

Allow the conjugation reaction to proceed for 24 hours at room temperature with gentle stirring.

-

Reduction: Stabilize the Schiff bases by reduction. Add sodium borohydride to the solution and stir for 4 hours at room temperature.

-

Purification: Dialyze the final conjugate (mannan-protein) extensively against PBS for 48 hours to remove unreacted reagents.

-

Analyze the final product for protein concentration (e.g., BCA assay) and successful conjugation (e.g., SDS-PAGE, which will show a shift in molecular weight for the conjugated protein).

Protocol 3: Evaluation of Antibody Response by ELISA

This protocol is a standard method for determining antigen-specific antibody titers in serum from immunized animals.[19][22]

Materials:

-

ELISA plates (96-well)

-

Antigen for coating (e.g., Globo H ceramide or the target glycan conjugated to BSA)

-

Sera from immunized and control mice

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG/IgM)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat ELISA plates with the target antigen (e.g., 50 ng/well in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plates three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody: Prepare serial dilutions of the mice sera in blocking buffer. Add the diluted sera to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stopping: Stop the reaction by adding the stop solution. The color will turn yellow.

-

Reading: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.

Conclusion

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a fundamental building block in the sophisticated chemical synthesis of mannan-containing therapeutic vaccines. The resulting glycoconjugates leverage the natural biology of the immune system by targeting mannose-specific receptors on antigen-presenting cells. This targeted delivery, combined with the intrinsic adjuvant properties of mannan that activate innate signaling pathways, results in a powerful and specific cell-mediated and humoral immune response. The data from preclinical studies are highly encouraging, demonstrating enhanced DC maturation, potent T-cell activation, and high-titer antibody production. For researchers and developers in the field of immunotherapy, the strategic use of mannosylation, beginning with precursors like 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, represents a highly promising avenue for creating the next generation of effective vaccines against cancer and other challenging diseases.

References

- 1. Synthesis of Azido-Globo H Analogs for Immunogenicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and immunological evaluation of N-acyl modified Globo H derivatives as anticancer vaccine candidates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Semi- and Fully-Synthetic Carbohydrate Vaccines Against Bacterial Infections Using a Medicinal Chemistry Approach: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | C14H20O10 | CID 11759823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Antigen-Specific T Cell-Responses by Mannan-Decorated PLGA Nanoparticles - ProQuest [proquest.com]

- 11. Enhancement of Subunit Vaccine Delivery with Zinc-Carnosine Coordination Polymer Through the Addition of Mannan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Antigens to Dendritic Cell Receptors for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mannan-decorated STING-activating vaccine carrier for spatial coordinative stimulating antigen-specific immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mannan chain length controls lipoglycans signaling via and binding to TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Mannan-Binding Lectin Suppresses Peptidoglycan-Induced TLR2 Activation and Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toll-like receptors (TLRs) and mannan-binding lectin (MBL): On constant alert in a hostile environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | D-galacto-D-mannan-mediated Dectin-2 activation orchestrates potent cellular and humoral immunity as a viral vaccine adjuvant [frontiersin.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. karger.com [karger.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Immune recognition of tumor-associated mucin MUC1 is achieved by a fully synthetic aberrantly glycosylated MUC1 tripartite vaccine - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in the Synthesis of Advanced Glycoconjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of carbohydrates to modulate biological processes has become a cornerstone of modern drug discovery and development. Among the myriad of monosaccharide building blocks, mannose and its derivatives have garnered significant attention due to their crucial role in biological recognition events, particularly in immunity and disease. This technical guide delves into the core utility of a key intermediate, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, in the synthesis of complex glycoconjugates. This versatile precursor offers a stable and reactive platform for the construction of a wide array of bioactive molecules, including neoglycoproteins, glycolipids, and oligosaccharides, with profound implications for targeted drug delivery, vaccine development, and immunotherapy.

Introduction to Mannose-Mediated Targeting

Mannose receptors, such as the mannose receptor (CD206) and DC-SIGN (CD209), are C-type lectin receptors predominantly expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. These receptors play a vital role in innate immunity by recognizing mannosylated glycans on the surface of pathogens, leading to their internalization and subsequent antigen presentation. This biological pathway presents a unique opportunity for therapeutic intervention. By adorning drug delivery systems, such as nanoparticles and liposomes, with mannose ligands, it is possible to achieve targeted delivery to these immune cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. The synthesis of such mannosylated constructs heavily relies on versatile and well-characterized starting materials, with 2,3,4,6-Tetra-O-acetyl-D-mannopyranose being a prominent choice.

Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a fully protected derivative of D-mannose, where the hydroxyl groups are masked by acetyl esters. This protection strategy serves two primary purposes: it enhances the solubility of the sugar in organic solvents commonly used in synthesis and it allows for regioselective manipulation of the anomeric position for glycosylation reactions.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₁₀[1] |

| Molecular Weight | 348.30 g/mol [1] |

| Appearance | White to faint brown solid[2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

Table 1: Physicochemical Properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Spectroscopic Data

The structural integrity of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose and its derivatives is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons are characteristic of the acetylated mannose structure.

| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm) | ¹³C NMR (CDCl₃, 151 MHz) | δ (ppm) |

| H-1 | 5.35 (d, J = 1.8 Hz) | C-1 | 91.9 |

| H-2 | 5.29 (dd, J = 3.4, 1.8 Hz) | C-2 | 69.1 |

| H-3 | 5.49 (dd, J = 10.0, 3.4 Hz) | C-3 | 68.8 |

| H-4 | 5.32 (t, J = 10.0 Hz) | C-4 | 65.9 |

| H-5 | 4.13 (ddd, J = 10.0, 5.5, 2.4 Hz) | C-5 | 71.0 |

| H-6a | 4.30 (dd, J = 12.4, 5.5 Hz) | C-6 | 62.2 |

| H-6b | 4.12 (dd, J = 12.4, 2.4 Hz) | CH₃C=O | 20.9, 20.8, 20.7, 20.7 |

| CH₃C=O | 2.18, 2.11, 2.06, 2.01 (s) | C=O | 170.8, 170.1, 169.9, 169.8 |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for α-2,3,4,6-Tetra-O-acetyl-D-mannopyranose. (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Synthesis of Glycoconjugates: A Stepwise Approach

The synthesis of mannosylated glycoconjugates using 2,3,4,6-Tetra-O-acetyl-D-mannopyranose typically follows a three-stage workflow: activation of the mannose donor, glycosylation with a suitable acceptor, and subsequent deprotection of the hydroxyl groups.

Figure 1: General workflow for glycoconjugate synthesis.

Stage 1: Activation of the Anomeric Center

To facilitate the formation of a glycosidic bond, the anomeric hydroxyl group of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose must be converted into a good leaving group. Common activation methods include the formation of glycosyl halides (bromides or chlorides) or trichloroacetimidates.

Experimental Protocol: Synthesis of Acetobromomannose [3]

-

Dissolve 1,2,3,4,6-penta-O-acetyl-D-mannopyranose in dichloromethane.

-

Add a 33% solution of hydrogen bromide in acetic acid and stir at room temperature for 5 hours.

-

Quench the reaction with cold water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide as a yellow oil.

Experimental Protocol: Synthesis of Mannosyl Trichloroacetimidate

-

Dissolve 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in dry dichloromethane.

-

Add trichloroacetonitrile (B146778) and a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC).

-

Quench the reaction and purify the product by column chromatography on silica (B1680970) gel.

Stage 2: Glycosylation

The activated mannose donor is then reacted with an acceptor molecule containing a free hydroxyl, amine, or thiol group in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). The choice of acceptor dictates the final structure of the glycoconjugate, which can range from mannosylated amino acids for glycopeptide synthesis to functionalized lipids for the preparation of mannosylated liposomes.

Figure 2: Glycosylation with various acceptor molecules.

Quantitative Data on Glycosylation Reactions

The efficiency of the glycosylation reaction is highly dependent on the nature of the donor, acceptor, and the reaction conditions. The following table summarizes representative yields for the synthesis of various mannosylated compounds.

| Donor | Acceptor | Catalyst | Product | Yield (%) | Reference |

| 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate | p-nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | Protected disaccharide | 80-90 | [4] |

| Acetobromomannose | 6-chlorohexanol | Silver(I) oxide | 6-chlorohexyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | 66 | [5] |

| 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate | 4-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | Protected disaccharide | 50.4 (total) | [4] |

Table 3: Representative Yields for Glycosylation Reactions.

Stage 3: Deprotection

The final step in the synthesis of the glycoconjugate is the removal of the acetyl protecting groups to expose the free hydroxyl groups of the mannose residue. This is typically achieved under basic conditions, most commonly using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).

Experimental Protocol: Deacetylation of a Protected Glycoconjugate

-

Dissolve the protected glycoconjugate in dry methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by adding a few drops of acetic acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the deprotected glycoconjugate by size-exclusion chromatography or reverse-phase HPLC.

Applications in Drug Development

The ability to synthesize well-defined mannosylated glycoconjugates has significant implications for drug development.

-

Targeted Drug Delivery: Mannosylated nanoparticles and liposomes can be loaded with therapeutic agents, such as anticancer drugs or anti-inflammatory compounds, and targeted to macrophages and dendritic cells. This approach can enhance drug accumulation at the site of disease, leading to improved efficacy and reduced systemic toxicity.

-

Vaccine Development: The surfaces of many viruses and bacteria are adorned with mannose-containing glycans. Synthetic glycoconjugates mimicking these structures can be used as antigens in subunit vaccines to elicit a protective immune response. Furthermore, mannosylation of protein or peptide antigens can enhance their uptake by APCs, leading to a more robust T-cell mediated immune response.

Figure 3: Applications in drug development.

Conclusion

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a cornerstone in the field of glycochemistry, providing a reliable and versatile starting material for the synthesis of a diverse range of complex glycoconjugates. The well-established protocols for its activation, glycosylation, and deprotection allow for the controlled and efficient construction of mannosylated molecules with tailored properties. As our understanding of the role of mannose-mediated recognition in health and disease continues to expand, the importance of this key building block in the development of novel targeted therapies and vaccines is set to grow even further. This guide provides a foundational understanding for researchers and professionals seeking to harness the power of glycosylation in their drug discovery and development endeavors.

References

- 1. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | C14H20O10 | CID 11759823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4,6-Tetra-O-Acetyl-D-Mannopyranose [deyerchem.com]

- 3. connectsci.au [connectsci.au]

- 4. Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides [mdpi.com]

- 5. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 2,3,4,6-Tetra-O-acetyl-D-mannopyranose for Researchers

For scientists and professionals in drug development and carbohydrate chemistry, sourcing high-purity reagents is paramount to ensuring reproducible and reliable experimental outcomes. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key synthetic intermediate in the synthesis of various glycosides and oligosaccharides.[1][] This guide provides an in-depth overview of commercial suppliers, their product specifications, and relevant experimental protocols involving this compound.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, often with differing purity levels and formulations. The following table summarizes the offerings from several prominent suppliers to aid in the selection of the most suitable product for your research needs.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Additional Notes |

| Sigma-Aldrich | 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | 140147-37-1 | 95% | C14H20O10 | - |

| MedChemExpress | 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | Not Specified | Not Specified | Not Specified | Sold as a synthetic intermediate for research use only.[3] |

| BOC Sciences | 2,3,4,6-Tetra-O-acetyl-D-mannose | 58645-20-8 | Not Specified | C14H20O10 | Used in the production of glycoconjugates and therapeutic vaccines.[] |

| Scientific Laboratory Supplies (SLS) | 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, 95% | Not Specified | 95% | C14H20O10 | Melting point: 92-95 °C.[4] |

| Chem-Impex | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Not Specified | Not Specified | Not Specified | Noted as a key compound in organic synthesis for glycosylation reactions.[1] |

| Synthose | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide (B81097) | 53784-29-5 | Min. 98% | Not Specified | A derivative for use in click chemistry and further synthesis.[5] |

Experimental Protocols

The following section details experimental procedures for the synthesis and application of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose and its derivatives, as described in the scientific literature.

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose via Deacetylation

This protocol, adapted from Wang et al. (2010), describes a method for the deacetylation of β-D-glucose pentaacetate to yield the α-anomer of 2,3,4,6-tetra-O-acetyl-D-glucopyranose, a structurally related compound. The principles can be informative for similar reactions with mannose derivatives.[6][7][8]

Materials:

-

β-D-glucose pentaacetate

-

Anhydrous diethyl ether (Et2O)

-

Aluminum chloride (AlCl3)

-

Silica (B1680970) gel for column chromatography

-

Hexane/Ethyl acetate (B1210297) (EtOAc) solvent system

Procedure:

-

To a high-pressure acid digestion bomb, add β-D-glucose pentaacetate (176.6 mg) and anhydrous Et2O (5 mL).

-

Add AlCl3 (60.3 mg, 1.0 equivalent).

-

Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.

-

After cooling, directly load the ether solution onto a silica gel column.

-

Elute the product using a hexane/EtOAc (3:1) solvent system to afford 2,3,4,6-tetra-O-acetyl-α-glucopyranose (99.9 mg, 63.4% yield).[6]

General Glycosylation Method

The following is a general procedure for glycosylation reactions, a common application for acetylated sugars, as described by Li et al. (2015). This example details the synthesis of a disaccharide.[9]

Materials:

-

Glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl donor)

-

Glycosyl acceptor

-

Dichloromethane (CH2Cl2)

-

4Å molecular sieves

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

Procedure:

-

Combine the glycosyl donor (8.17 mmol) and acceptor (12.25 mmol) in CH2Cl2 (300 mL).

-

Add 4Å molecular sieves (7 g) to the mixture to ensure anhydrous conditions.

-

Cool the reaction mixture and add TMSOTf (1.63 mmol) as a catalyst.

-

Monitor the reaction for completion using thin-layer chromatography.

-

Upon completion, quench the reaction and purify the product by column chromatography to yield the desired oligosaccharide.[9]

Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Azide

This protocol from Chemicalbook describes the synthesis of an azide derivative, which is useful for subsequent conjugation reactions.[10]

Materials:

-

1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose

-

Dry Dichloromethane (CH2Cl2)

-

Trimethylsilyl azide (TMS-N3)

-

Tin(IV) chloride (SnCl4)

Procedure:

-

Dissolve 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose (500 mg, 1.28 mmol) in dry CH2Cl2 (5 mL) under an inert atmosphere.

-

Add TMS-N3 (440 μL, 3.2 mmol).

-

Add SnCl4 (115 μL, 0.64 mmol).

-

The reaction proceeds to completion, yielding the product (480 mg, quantitative yield) which can often be used without further purification.[10]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Caption: A typical workflow for the synthesis and purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Caption: A generalized workflow for a glycosylation reaction using an activated acetylated mannose donor.

References

- 1. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. synthose.com [synthose.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid assembly of branched mannose oligosaccharides through consecutive regioselective glycosylation: A convergent and efficient strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3,4,6-TETRA-O-ACETYL-ALPHA-D-MANNOPYRANOSYL AZIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed, step-by-step protocol for the chemical synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, a valuable carbohydrate intermediate in drug development and glycobiology research. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a clear and reproducible methodology.

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key building block in the synthesis of various biologically active molecules, including glycopeptides, oligosaccharides, and other mannose-containing glycoconjugates. Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective modifications, making it a versatile precursor in carbohydrate chemistry. This protocol outlines a two-step synthesis commencing with the per-O-acetylation of D-mannose, followed by the selective deacetylation of the anomeric acetyl group.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

| Step | Reactant | Reagent | Catalyst | Solvent | Product | Yield (%) |

| 1 | D-Mannose | Acetic Anhydride (B1165640) | Iodine (catalytic) | - | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | High |

| 2 | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | Hydrazine (B178648) Acetate (B1210297) | - | Dimethylformamide (DMF) | 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | Approx. 85-95% |

Experimental Protocols

Step 1: Synthesis of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

This procedure details the complete acetylation of D-mannose.

Materials:

-

D-Mannose

-

Acetic Anhydride (Ac₂O)

-

Iodine (I₂)

-

Sodium thiosulfate (B1220275) solution (10%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add D-mannose.

-

Add acetic anhydride to the flask.

-

Cool the mixture in an ice bath.

-

Add a catalytic amount of iodine to the cooled and stirring mixture.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with a 10% sodium thiosulfate solution until the iodine color disappears, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Selective Anomeric Deacetylation to Yield 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

This procedure describes the selective removal of the acetyl group at the anomeric carbon (C-1).

Materials:

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

-

Hydrazine acetate

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose in dimethylformamide in a round-bottom flask.

-

Add hydrazine acetate to the solution.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow from the starting material to the final product.

Caption: Synthetic pathway for 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Application Note and Protocol: Purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key intermediate in the synthesis of various biologically active molecules, including glycoconjugates and carbohydrate-based drugs. Its purity is paramount for successful downstream applications. Column chromatography using silica (B1680970) gel is a standard and effective method for the purification of this acetylated mannose derivative from crude reaction mixtures, effectively removing byproducts and unreacted starting materials. This document provides a detailed protocol for the purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Data Presentation

The efficiency of the column chromatography purification is summarized in the table below. These values represent typical results obtained when following the detailed protocol.

| Parameter | Value | Notes |

| Stationary Phase | Silica Gel (60-120 mesh) | Standard for gravity column chromatography. |

| Mobile Phase | Ethyl Acetate (B1210297) / Hexane (B92381) (1:2 v/v) | Optimal for separation of acetylated sugars. |

| Crude Product Load | 1.0 g | |

| Silica Gel Amount | 40 g | 40:1 ratio of silica gel to crude product. |

| Isolated Yield | 0.75 - 0.85 g | 75-85% recovery. |

| Purity (by ¹H NMR) | >98% | |

| Retention Factor (Rf) | ~0.35 | In the specified mobile phase. |

Experimental Protocols

This section outlines the detailed methodology for the purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Materials and Equipment

-

Crude 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

-

Silica Gel (60-120 mesh)

-

Ethyl Acetate (ACS grade)

-

Hexane (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

-

Separatory funnel (for solvent addition)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

p-Anisaldehyde staining solution (for TLC visualization)

-

Rotary evaporator

-

Standard laboratory glassware

Thin Layer Chromatography (TLC) Analysis for Eluent Selection

Before performing the column chromatography, it is crucial to determine the optimal eluent system using TLC.

-

Prepare TLC Eluents: Prepare small volumes of different ratios of ethyl acetate and hexane (e.g., 1:3, 1:2, 1:1 v/v).

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Visualize the TLC Plate:

-

Remove the plate from the chamber and mark the solvent front.

-

After the solvent has evaporated, visualize the spots under a UV lamp if any of the components are UV-active.

-

Stain the plate using a p-anisaldehyde solution. To prepare the stain, mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Gently warm the plate with a heat gun after dipping it in the stain to develop the spots. The desired product, 2,3,4,6-Tetra-O-acetyl-D-mannopyranose, should appear as a distinct spot.

-

-

Select the Eluent: The optimal eluent system is one that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound and good separation from impurities. An ethyl acetate/hexane (1:2 v/v) mixture is often a good starting point.

Column Chromatography Protocol

-

Column Preparation (Slurry Packing Method):

-

Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from escaping. Add a thin layer (approx. 1 cm) of sand on top of the plug.

-

In a beaker, prepare a slurry of silica gel in the chosen eluent (ethyl acetate/hexane 1:2). A typical ratio of silica gel to crude product is 30:1 to 50:1 by weight. For 1g of crude material, use approximately 40g of silica gel.

-

Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

-

Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until all the silica gel is transferred. Do not let the solvent level drop below the top of the silica bed.

-

Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

-

Wash the column with 2-3 column volumes of the eluent to equilibrate the stationary phase.

-

-

Sample Loading (Dry Loading Method):

-

Dissolve the crude 2,3,4,6-Tetra-O-acetyl-D-mannopyranose (e.g., 1.0 g) in a minimal amount of a volatile solvent such as dichloromethane.

-

Add a small amount of silica gel (approx. 2-3 g) to this solution.

-

Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent (ethyl acetate/hexane 1:2) to the top of the column using a separatory funnel to ensure a constant flow.

-

Open the stopcock to begin the elution process. Maintain a steady flow rate (e.g., 1-2 mL/minute for gravity chromatography).

-

Collect the eluate in fractions of a consistent volume (e.g., 10-15 mL per tube).

-

-

Monitoring the Separation:

-

Monitor the collected fractions by TLC using the same eluent system.

-

Spot a small amount from each fraction onto a TLC plate.

-

Develop and visualize the TLC plate as described in section 2.

-

Identify the fractions containing the pure 2,3,4,6-Tetra-O-acetyl-D-mannopyranose (fractions showing a single spot at the correct Rf value).

-

-

Isolation of the Purified Product:

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator.

-

Further dry the resulting solid or viscous oil under high vacuum to remove any residual solvent.

-

Determine the weight of the purified product to calculate the yield and confirm its purity using analytical techniques such as ¹H NMR spectroscopy.

-

Visualization of Experimental Workflow

Caption: Workflow for the purification of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose.

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a key synthetic intermediate in carbohydrate chemistry, frequently utilized in the synthesis of glycoconjugates, oligosaccharides, and therapeutic vaccines. The acetylation of the hydroxyl groups, except for the anomeric position, enhances its solubility in organic solvents and allows for selective modifications at the C1 position. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its structure, determining the anomeric configuration (α or β), and assessing its purity. In solution, this compound exists as an equilibrium mixture of α and β anomers, which are diastereomers and thus distinguishable by NMR spectroscopy. This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of this anomeric mixture, along with a standard protocol for sample preparation and data acquisition.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in a solvent like CDCl₃ will show two distinct sets of signals corresponding to the α and β anomers. The anomeric proton (H-1) is the most deshielded of the ring protons and serves as a diagnostic signal for each anomer. The integration of the anomeric proton signals can be used to determine the ratio of the two anomers in the mixture.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS at 0 ppm), and the coupling constants (J) are given in Hertz (Hz). The multiplicities of the signals are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

Table 1: Representative ¹H NMR Data for the Anomers of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose in CDCl₃

| Proton Assignment | α-Anomer | β-Anomer |

| H-1 | δ ≈ 5.25 ppm (d, J ≈ 1.8 Hz) | δ ≈ 4.85 ppm (d, J ≈ 1.2 Hz) |

| H-2 | δ ≈ 5.20 ppm (dd, J ≈ 3.4, 1.8 Hz) | δ ≈ 5.30 ppm (dd, J ≈ 3.5, 1.2 Hz) |

| H-3 | δ ≈ 5.35 ppm (dd, J ≈ 10.0, 3.4 Hz) | δ ≈ 5.10 ppm (dd, J ≈ 10.0, 3.5 Hz) |

| H-4 | δ ≈ 5.28 ppm (t, J ≈ 10.0 Hz) | δ ≈ 5.28 ppm (t, J ≈ 10.0 Hz) |

| H-5 | δ ≈ 4.05 ppm (m) | δ ≈ 3.85 ppm (m) |

| H-6a | δ ≈ 4.25 ppm (dd, J ≈ 12.4, 5.0 Hz) | δ ≈ 4.25 ppm (dd, J ≈ 12.4, 5.0 Hz) |

| H-6b | δ ≈ 4.10 ppm (dd, J ≈ 12.4, 2.3 Hz) | δ ≈ 4.10 ppm (dd, J ≈ 12.4, 2.3 Hz) |

| -OAc (12H) | δ ≈ 2.15, 2.10, 2.05, 2.00 ppm (4 x s) | δ ≈ 2.16, 2.11, 2.06, 2.01 ppm (4 x s) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for the acetyl groups are interchangeable.

Interpretation of the Spectrum

-

Anomeric Protons (H-1): The signals for the anomeric protons are the most downfield of the ring protons. The α-anomer typically resonates at a lower field (≈ 5.25 ppm) compared to the β-anomer (≈ 4.85 ppm). The key distinguishing feature is the coupling constant J1,2. In the α-anomer, the H-1 and H-2 protons are in an equatorial-equatorial relationship, resulting in a small coupling constant (≈ 1.8 Hz). In the β-anomer, H-1 is axial and H-2 is equatorial, also leading to a small coupling constant (≈ 1.2 Hz). While both are small, the relative chemical shifts are the primary indicators for assignment.

-

Ring Protons (H-2 to H-5): The signals for these protons are typically found in the range of 3.8 to 5.4 ppm. Their specific multiplicities and coupling constants can be determined through 2D NMR experiments like COSY. The characteristic small J1,2 and J2,3 coupling constants are indicative of the manno- configuration.

-

Methylene Protons (H-6a and H-6b): These two protons are diastereotopic and thus have different chemical shifts. They appear as doublets of doublets due to geminal coupling with each other and vicinal coupling with H-5.

-

Acetyl Protons (-OAc): The four acetyl groups give rise to four sharp singlet signals in the region of 2.00-2.16 ppm, each integrating to three protons.

Experimental Protocols

1. Sample Preparation for ¹H NMR Spectroscopy

-

Materials:

-

2,3,4,6-Tetra-O-acetyl-D-mannopyranose (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

-

NMR tube (5 mm diameter)

-

Pipette and vial

-

-

Procedure:

-

Weigh approximately 5-10 mg of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose into a clean, dry vial.

-

Add 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

-

2. ¹H NMR Data Acquisition

-

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

-

-

Typical Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard 1D proton experiment (e.g., 'zg30')

-

Number of Scans: 16 to 64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 10-12 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate acquisition parameters.

-